molecular formula C12H13F2N3 B2988602 N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine CAS No. 1006472-90-7

N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B2988602
CAS No.: 1006472-90-7
M. Wt: 237.254
InChI Key: ARIJVNFCLVRMEP-UHFFFAOYSA-N
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Description

N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine (CAS 1006472-90-7) is a benzyl-substituted amine compound of high interest in medicinal chemistry and drug discovery research. This reagent features a strategic molecular architecture, combining a 2,3-difluorobenzyl group with a 1-methyl-1H-pyrazol-4-yl moiety through a methanamine linker. The 2,3-difluorobenzyl group is a privileged structure in neuropharmacology and central nervous system (CNS) drug development. The fluorine atoms enhance lipid solubility, facilitating passive diffusion across biological membranes like the blood-brain barrier, while also conferring metabolic stability by sterically shielding the amine group from enzymatic degradation . The 1-methyl-1H-pyrazol-4-yl scaffold is a nitrogen-rich heterocycle known for its role as a key pharmacophore in various therapeutic agents. Its incorporation into molecules can improve aqueous solubility and provide critical vectoring for target engagement through hydrogen-bonding interactions . This specific substitution pattern helps block common sites of CYP450-mediated oxidation, thereby improving the compound's metabolic profile . Research Applications: While specific biological data for this compound is not fully established, its structure aligns with those investigated for a range of pharmacological activities. Similar difluorobenzyl and pyrazolylmethanamine derivatives have been explored in patent literature for protective activity against toxins and viruses with intracellular modes of action . The structural motif is also relevant in the development of kinase inhibitors and G protein-coupled receptor (GPCR) modulators . Researchers can utilize this compound as a versatile chemical building block for constructing more complex molecules or as a core scaffold Chemical Identifiers: • CAS Number: 1006472-90-7 • Molecular Formula: C12H13F2N3 • Molecular Weight: 237.25 g/mol • SMILES: CN1C=C(CNCC2=CC=CC(F)=C2F)C=N1 This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(2,3-difluorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3/c1-17-8-9(6-16-17)5-15-7-10-3-2-4-11(13)12(10)14/h2-4,6,8,15H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIJVNFCLVRMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNCC2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Methyl Group: The methylation of the pyrazole ring is usually achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Difluorobenzyl Group: The final step involves the nucleophilic substitution reaction between the methylated pyrazole and 2,3-difluorobenzyl chloride in the presence of a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can target the difluorobenzyl group, potentially converting it to a benzyl group.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the fluorine atoms, which can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be employed under mild conditions.

Major Products

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Conversion to benzyl derivatives.

    Substitution: Formation of azido or thiol-substituted products.

Scientific Research Applications

Chemistry

In chemistry, N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is used as a precursor for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a ligand in receptor studies or as a scaffold for the development of enzyme inhibitors.

Medicine

In medicinal chemistry, it is explored for its potential therapeutic properties. Compounds containing the pyrazole ring are known for their anti-inflammatory, analgesic, and antipyretic activities, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes, while the pyrazole ring can participate in hydrogen bonding and other interactions with target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Analysis

The compound’s structural analogs differ in aromatic substitution patterns, heterocyclic moieties, and alkylation sites. Key examples include:

Compound Name Aromatic Substitution Pyrazole Substituent Key Features/Applications Reference
N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine (Target) 2,3-Difluorobenzyl 1-Methyl High purity (97%); kinase inhibitor precursor
N-(2,5-Difluorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine 2,5-Difluorobenzyl 1,5-Dimethyl Discontinued due to stability/toxicity concerns
1-(4-Fluorophenyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine 4-Fluorophenyl 1-Methyl High-purity fluorinated intermediate
1-(2-Furyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine 2-Furyl 1-Methyl Heteroaromatic analog for ligand design
N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine Phenyl 1-Phenyl, N-Methyl Structural simplicity; molecular weight 181.24

Key Observations :

  • Fluorination Effects: The 2,3-difluorobenzyl group in the target compound improves metabolic stability and binding affinity compared to mono-fluorinated (e.g., 4-fluorophenyl) or non-fluorinated analogs (e.g., phenyl or furyl derivatives) .
  • Pyrazole Substitution : 1-Methylpyrazole is a common motif in kinase inhibitors (e.g., GSK-3β inhibitors), while dimethylpyrazole derivatives may introduce steric hindrance, as seen in the discontinued 2,5-difluorobenzyl analog .
Physicochemical Properties
Property Target Compound N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine 1-(4-Fluorophenyl) Analog
Molecular Weight ~278.3 (estimated) 181.24 ~230.3 (estimated)
Purity 97% Not specified High purity (CymitQuimica)
Fluorine Content 2 F atoms 0 F atoms 1 F atom
Aromatic System Difluorobenzyl Phenyl Monofluorophenyl

Key Observations :

  • The target’s higher molecular weight and fluorine content suggest improved membrane permeability compared to non-fluorinated analogs .

Biological Activity

N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, which combines a pyrazole ring with a difluorobenzyl group, enhances its biological interactions and therapeutic applications.

  • Molecular Formula : C₁₁H₈F₂N₄
  • Molecular Weight : 259.68 g/mol
  • CAS Number : 1856034-39-3

The presence of fluorine atoms in the compound is significant as they can improve binding affinity to biological targets, potentially enhancing efficacy in therapeutic applications .

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The fluorine atoms facilitate strong hydrogen bonds and van der Waals interactions, which are critical for effective binding to these targets. This interaction profile suggests potential applications in treating inflammatory diseases and cancers.

Biological Activities

Research indicates that compounds similar to this compound may exhibit:

  • Anti-inflammatory properties : By inhibiting specific pathways involved in inflammation.
  • Anticancer effects : Targeting cancer cell proliferation and survival mechanisms.

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameBiological ActivityMechanism
This compoundPotential anti-inflammatory and anticancerEnzyme inhibition and receptor modulation
CurcuminAntimalarial, anti-inflammatoryInhibition of SERCA enzyme in Plasmodium
DiarylheptanoidsAnticancerSynergistic effects with other treatments

Case Studies and Research Findings

  • Inhibition of Enzymatic Activity : In studies focusing on Plasmodium metabolism, compounds structurally related to this compound demonstrated the ability to inhibit enzymes crucial for parasite survival. This suggests a potential role in antimalarial drug development .
  • Anticancer Research : Recent investigations into similar pyrazole derivatives have shown promise in selectively inhibiting cancer cell growth through pathways involving MAP kinases, which play a vital role in cell signaling related to growth and survival .
  • Inflammatory Response Modulation : The compound's ability to modulate inflammatory responses has been noted in various preclinical studies, indicating its potential use as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for N-(2,3-Difluorobenzyl)-1-(1-methyl-1H-pyrazol-4-yl)methanamine, and how can reaction yields be maximized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. A representative method involves reacting 1-(1-methyl-1H-pyrazol-4-yl)methanamine with 2,3-difluorobenzyl bromide in dichloromethane (DCM) using bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBroP) as a coupling agent and triethylamine (TEA) as a base. Purification is achieved via silica gel column chromatography (hexane/ethyl acetate gradient), yielding ~94% purity . Key parameters for yield optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Catalyst stoichiometry : PyBroP (1.3 eq) minimizes side reactions.
  • Temperature : Room temperature prevents thermal degradation.
Reaction Condition Parameter Impact on Yield
SolventDCMHigh solubility
CatalystPyBroPEfficient coupling
PurificationColumn chromatography (hexane/EtOAc)>90% recovery

Q. How is the structural identity of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify substituent positions (e.g., difluorobenzyl protons at δ 6.8–7.2 ppm; pyrazole methyl at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 266.1).
  • X-ray Crystallography : Single-crystal diffraction resolves 3D geometry. Refinement with SHELXL (e.g., R1 < 0.05) ensures bond-length/angle accuracy .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G**) model:

  • Electrostatic potential (ESP) : Highlights nucleophilic/electrophilic regions (e.g., fluorine atoms as electron-withdrawing groups).
  • Frontier molecular orbitals (HOMO/LUMO) : Predicts charge-transfer interactions (e.g., pyrazole ring as HOMO contributor).
  • Solvent effects : Polarizable continuum models (PCM) simulate aqueous/organic environments .
DFT Parameter Value Implication
HOMO Energy-5.8 eVElectron donor
LUMO Energy-1.2 eVElectron acceptor
Dipole Moment4.2 DebyePolarizability

Q. What strategies resolve contradictions in biological activity data across studies, particularly regarding structure-activity relationships (SAR)?

Methodological Answer: Discrepancies arise from assay conditions or structural analogs. Mitigation strategies:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls.
  • SAR analysis : Compare analogs (e.g., 3,5-difluoro vs. 2,4-difluoro benzyl derivatives) to isolate substituent effects. Evidence from derivatives (e.g., N-(3,5-dimethoxyphenyl) analogs) shows fluorine positioning modulates lipophilicity and target affinity .
  • Data normalization : Express activity as % inhibition relative to reference compounds.

Q. How is crystallographic refinement with SHELXL applied to resolve disorder or twinning in this compound’s crystal structure?

Methodological Answer: SHELXL handles disorder via:

  • PART commands : Split disordered atoms (e.g., rotating methyl groups) into partial occupancies.
  • TWIN laws : Apply matrix operators (e.g., -h, -k, l) for twinned data.
  • ADP restraints : Limit anisotropic displacement parameters (e.g., SIMU for correlated motion) .

Data Contradiction Analysis

Q. Why do synthetic yields vary between reductive amination and coupling-agent methods?

Methodological Answer: Reductive amination (e.g., NaBH3_3CN in MeOH) often yields <70% due to competing imine formation, while coupling agents (PyBroP) achieve >90% by activating carboxyl intermediates. Evidence from analogous syntheses shows TEA concentration (4 eq) minimizes protonation of the amine nucleophile .

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